PF-02413873

Übersicht

Beschreibung

PF-2413873, auch bekannt als PF-02413873, ist ein potenter, selektiver, vollständig kompetitiver und oral aktiver nichtsteroidaler Progesteronrezeptorantagonist. Es hat einen Ki-Wert von 2,6 nM, was seine hohe Affinität zum Progesteronrezeptor zeigt. Diese Verbindung kann die Bindung von Progesteron und die nukleäre Translokation des Progesteronrezeptors blockieren und so das Endometriumwachstum in vivo hemmen .

Herstellungsmethoden

Die Synthese von PF-2413873 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung in fester Form hergestellt wird und zur experimentellen Verwendung in Dimethylsulfoxid (DMSO) gelöst werden kann .

Wissenschaftliche Forschungsanwendungen

PF-2413873 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the role of progesterone receptors in various biological processes and diseases. In medicine, PF-2413873 is investigated for its potential use in treating conditions like endometriosis, where it can reduce endometrial growth. The compound is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body .

Wirkmechanismus

PF-02413873, also known as PF-2413873, is a potent, selective, fully competitive, and orally active nonsteroidal progesterone receptor (PR) antagonist . This article provides a comprehensive overview of the mechanism of action of this compound.

Target of Action

The primary target of this compound is the progesterone receptor (PR) . PR is a nuclear receptor that plays a crucial role in the reproductive system, particularly in the menstrual cycle, pregnancy, and embryogenesis .

Mode of Action

This compound interacts with its target by blocking progesterone binding and PR nuclear translocation . This means it prevents progesterone from binding to its receptor and stops the receptor from moving into the nucleus .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has been found to have low clearance in humans, consistent with metabolic stability in human in vitro systems . The identified metabolites suggest predominant cytochrome P450 (P450)-catalyzed oxidative metabolism

Result of Action

The primary result of this compound’s action is the inhibition of endometrial growth in vivo . This effect is achieved through its antagonistic action on the PR, which disrupts progesterone signaling and subsequently affects processes such as cell proliferation and differentiation in the endometrium .

Biochemische Analyse

Biochemical Properties

PF-02413873 has a Ki of 2.6 nM, indicating its strong binding affinity to the progesterone receptor . It can block progesterone binding and PR nuclear translocation . This interaction with the progesterone receptor is competitive, meaning it competes with progesterone for the same binding site on the receptor .

Cellular Effects

This compound has been shown to inhibit endometrial growth in vivo . This suggests that it has significant effects on cellular processes, particularly those related to cell proliferation. It influences cell function by blocking the action of progesterone, a hormone that plays a key role in the menstrual cycle and pregnancy .

Molecular Mechanism

The molecular mechanism of action of this compound involves blocking the binding of progesterone to its receptor and preventing the nuclear translocation of the progesterone receptor . This prevents the progesterone receptor from exerting its effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. Clearance (CL) of this compound was found to be high in rat and low in dog, consistent with metabolic stability determined in liver microsomes and hepatocytes in these species .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For example, in cynomolgus macaques, this compound induced a statistically significant reduction in endometrial thickness at doses of 2.5 and 10 mg/kg .

Metabolic Pathways

This compound is metabolized predominantly through cytochrome P450 (CYP)-catalyzed oxidative metabolism . This suggests that it is involved in metabolic pathways that include enzymes of the CYP family.

Transport and Distribution

Its oral bioavailability and effects on various tissues suggest that it is effectively distributed throughout the body .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely that it interacts with progesterone receptors located in the cytoplasm of cells. Upon binding, it prevents the receptors from translocating to the nucleus .

Vorbereitungsmethoden

The synthesis of PF-2413873 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a solid form and can be dissolved in dimethyl sulfoxide (DMSO) for experimental use .

Analyse Chemischer Reaktionen

PF-2413873 durchläuft verschiedene chemische Reaktionen, wobei vor allem die Wechselwirkung mit dem Progesteronrezeptor im Vordergrund steht. Die Verbindung ist für ihre antagonistische Aktivität bekannt, d. h. sie bindet an den Rezeptor, ohne ihn zu aktivieren, und blockiert so die Wirkung von Progesteron. Die Hauptprodukte, die bei diesen Reaktionen entstehen, sind die gehemmten Formen des Progesteronrezeptors, die die üblichen biologischen Wirkungen des Rezeptors verhindern .

Wissenschaftliche Forschungsanwendungen

PF-2413873 hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird verwendet, um die Rolle von Progesteronrezeptoren in verschiedenen biologischen Prozessen und Krankheiten zu untersuchen. In der Medizin wird PF-2413873 auf seine potenzielle Verwendung bei der Behandlung von Erkrankungen wie Endometriose untersucht, bei denen es das Endometriumwachstum reduzieren kann. Die Verbindung wird auch in pharmakokinetischen Studien verwendet, um ihre Absorption, Verteilung, Metabolisierung und Ausscheidung im Körper zu verstehen .

Wirkmechanismus

PF-2413873 entfaltet seine Wirkung, indem es an den Progesteronrezeptor bindet und verhindert, dass Progesteron an denselben Rezeptor bindet. Diese Blockade hemmt die nukleäre Translokation des Rezeptors und die anschließende Aktivierung von Zielgenen. Die beteiligten molekularen Zielstrukturen umfassen den Progesteronrezeptor und die durch diesen Rezeptor regulierten Signalwege, die für Prozesse wie das Endometriumwachstum von entscheidender Bedeutung sind .

Vergleich Mit ähnlichen Verbindungen

PF-2413873 ist im Vergleich zu anderen Progesteronrezeptorantagonisten durch seine hohe Selektivität und Potenz einzigartig. Zu ähnlichen Verbindungen gehört Mifepriston (RU-486), das ebenfalls als Progesteronrezeptorantagonist wirkt, aber ein anderes pharmakologisches Profil aufweist. Der nichtsteroidale Charakter von PF-2413873 und seine orale Aktivität machen es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

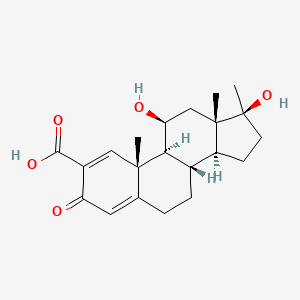

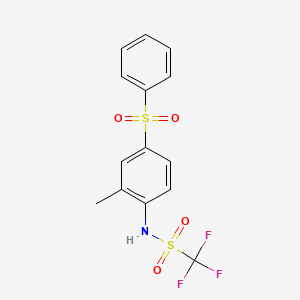

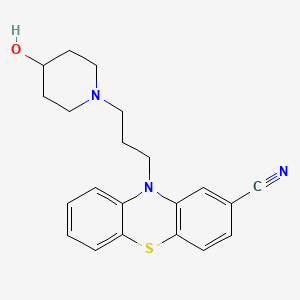

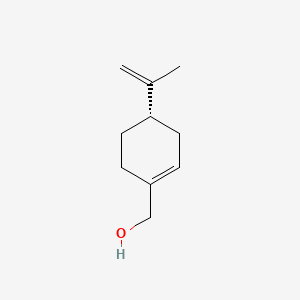

IUPAC Name |

4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-11-7-15(8-12(2)16(11)9-19)24-18-13(3)21(10-25(4,22)23)20-17(18)14-5-6-14/h7-8,14H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFGZNVRVZHUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)OC2=C(N(N=C2C3CC3)CS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936345-35-6 | |

| Record name | PF-02413873 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936345356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-02413873 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH83GLG04S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.